molecular formula C8H13N5O B4989783 6-Morpholinopyrimidine-4,5-diamine CAS No. 24957-90-2

6-Morpholinopyrimidine-4,5-diamine

Cat. No.: B4989783
CAS No.: 24957-90-2
M. Wt: 195.22 g/mol
InChI Key: CSTASUYICDQHEG-UHFFFAOYSA-N
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Description

6-Morpholinopyrimidine-4,5-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group and two amino groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinopyrimidine-4,5-diamine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method starts with 2,4,6-trichloropyrimidine, which undergoes stepwise substitution with morpholine and amine groups under controlled conditions. The reaction is usually carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-Morpholinopyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives .

Scientific Research Applications

6-Morpholinopyrimidine-4,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Morpholinopyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

IUPAC Name

6-morpholin-4-ylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTASUYICDQHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284920
Record name 6-(morpholin-4-yl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24957-90-2
Record name NSC39844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(morpholin-4-yl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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